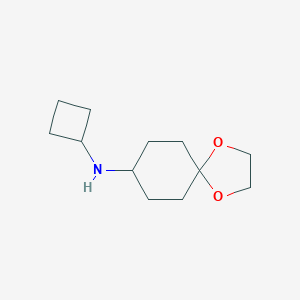

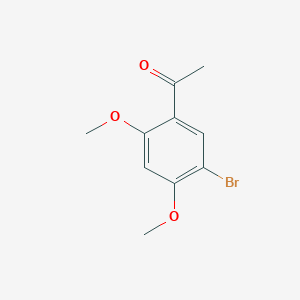

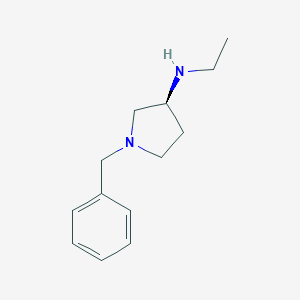

![molecular formula C10H6ClN3O3 B060430 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-50-9](/img/structure/B60430.png)

2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine” are not explicitly mentioned in the search results .科学的研究の応用

Application in Agrochemical and Pharmaceutical Industries

Field

Agrochemical and Pharmaceutical Industries

Summary of Application

Trifluoromethylpyridines (TFMP) and its derivatives, which include compounds similar to “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine”, are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .

Methods of Application

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Drug Discovery

Field

Drug Discovery

Summary of Application

Pyrrolidine-2,5-dione, a compound structurally similar to “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine”, is a versatile scaffold used in drug discovery .

Methods of Application

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Results or Outcomes

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in Organic Synthesis

Field

Organic Synthesis

Summary of Application

Pyridine derivatives, including compounds similar to “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine”, are used in various organic synthesis reactions. They are particularly useful in the synthesis of biaryl and heterobiarylpyridines, which are common structures in medicinal chemistry .

Methods of Application

The synthesis involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF. This process enables the synthesis of 2,6-disubstituted pyridines .

Results or Outcomes

The success of this transformation hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride. This method has been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .

Application in Carbonic Anhydrase Inhibition

Field

Medicinal Chemistry

Methods of Application

A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity .

Results or Outcomes

Both isoenzymes are involved in several diseases, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in Suzuki-Miyaura Cross-Coupling

Field

Organic Chemistry

Summary of Application

The use of well-defined and highly reactive Pd(II)-NHC catalysts enables a Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts to furnish valuable biaryl and heterobiarylpyridines .

Methods of Application

This method involves the use of Pd(II)-NHC catalysts and 2-pyridyl ammonium salts .

Results or Outcomes

This method has an exceptionally broad scope and is used widely in medicinal chemistry .

Application in Alkylation

Summary of Application

A photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions provides various C4-alkylated pyridines .

Methods of Application

This method involves the use of N-amidopyridinium salts and alkyl bromides .

Results or Outcomes

The photochemical activity of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and bromide generates silyl radicals and drives the alkylation process .

Safety And Hazards

特性

IUPAC Name |

2-(2-chloropyridin-3-yl)oxy-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-8(4-2-5-12-9)17-10-7(14(15)16)3-1-6-13-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCYWUKMLLWUAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(N=CC=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379182 |

Source

|

| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine | |

CAS RN |

175135-50-9 |

Source

|

| Record name | 2-Chloro-3-[(3-nitro-2-pyridinyl)oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

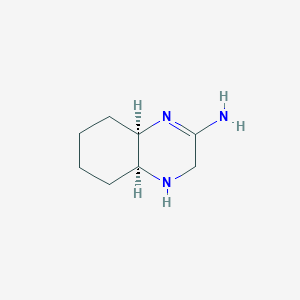

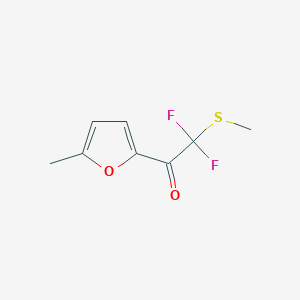

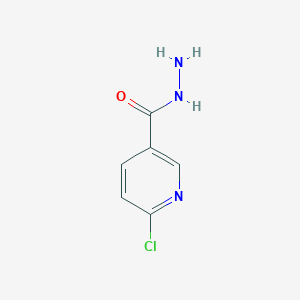

![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)